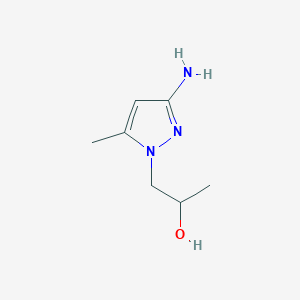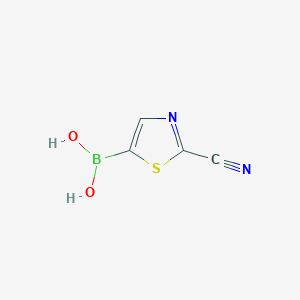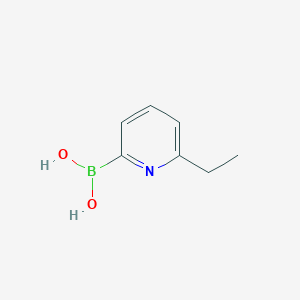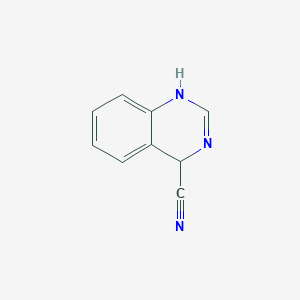
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with an amino group and a hydroxyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 3-amino-5-methylpyrazole with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the epoxide or halohydrin, leading to the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Applications De Recherche Scientifique
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
1-(3-amino-5-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-7(8)9-10(5)4-6(2)11/h3,6,11H,4H2,1-2H3,(H2,8,9) |
Clé InChI |
UOYAIAGHYCZFFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)


![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)


![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

